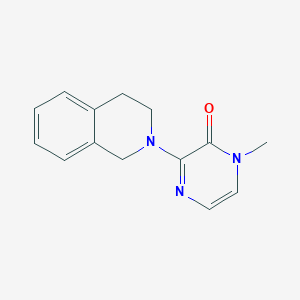

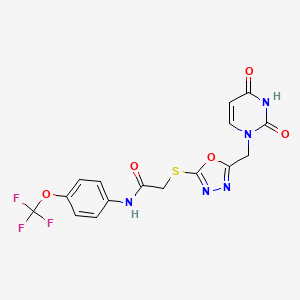

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines can be achieved through a Bischler-Napieralski-type synthesis . This involves the reaction of phenylethanols and nitriles in the presence of Tf2O . The reaction proceeds via a tandem annulation, forming a phenonium ion, which is a stable and reactive primary phenylethyl carbocation .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolines are diverse. They can be produced from phenylethanols and nitriles via a Bischler-Napieralski-type synthesis . They can also be converted to their corresponding isoquinoline analogues .Aplicaciones Científicas De Investigación

Inhibition of Aldo-Keto Reductase AKR1C3

This compound has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer .

Breast Cancer Treatment

The compound has shown potential in the treatment of breast cancer. It has been found to inhibit the metabolism of a known dinitrobenzamide substrate, which is a key process in the growth of breast cancer cells .

Prostate Cancer Treatment

Similar to its application in breast cancer treatment, the compound has also shown promise in the treatment of prostate cancer. It inhibits the AKR1C3 enzyme, which plays a crucial role in the progression of prostate cancer .

Structural Studies

The compound has been used in crystal structure studies. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

SAR Studies

The compound has been used in Structure-Activity Relationship (SAR) studies. These studies have shown that the positioning of the carboxylate was critical, although it could be substituted by acid isosteres and amides .

Development of Novel Analogs

The compound has been used as a lead compound in the development of novel analogs with potent biological activity. Small substituents on the dihydroisoquinoline gave improvements in potency .

Mecanismo De Acción

The compound “3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one” has been identified as a highly potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 . This enzyme plays crucial roles in various hormone-dependent or independent malignancies, making it a target of interest in both breast and prostate cancer .

Propiedades

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-16-9-7-15-13(14(16)18)17-8-6-11-4-2-3-5-12(11)10-17/h2-5,7,9H,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSDXBQHSFFASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)

![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)